Nanomolar CPT-2 Inhibition vs. Millimolar CAT Inhibition: Isoform Selectivity Defines Research Utility
(S)-Amino Carnitine demonstrates stark differential inhibition across carnitine acyltransferase isoforms, exhibiting potent nanomolar inhibition of CPT-2 (IC₅₀ = 805 nM) while displaying weak millimolar inhibition of carnitine acetyltransferase (CAT; Kᵢ = 4.0 mM) [1][2]. The CPT-2 IC₅₀ value of 805 nM represents approximately 5,000-fold higher potency compared to the CAT Kᵢ value, establishing CPT-2 as the primary molecular target [1]. This contrasts with L-carnitine, which functions as a substrate rather than an inhibitor of these enzymes [2].
| Evidence Dimension | Enzyme inhibition potency (IC₅₀ / Kᵢ) |
|---|---|
| Target Compound Data | IC₅₀ = 805 nM (CPT-2); Kᵢ = 4.0 mM (CAT) |
| Comparator Or Baseline | L-Carnitine (substrate, not an inhibitor); N-acetyl-aminocarnitine Kᵢ = 24 µM (CAT) |
| Quantified Difference | CPT-2 inhibition is ~5,000-fold more potent than CAT inhibition; N-acetyl derivative is ~165-fold more potent on CAT |
| Conditions | Isolated mitochondrial CPT-2 assay; purified carnitine acetyltransferase enzyme assay |
Why This Matters
This differential isoform selectivity profile enables researchers to attribute observed metabolic phenotypes specifically to CPT-2 inhibition rather than confounding effects on CAT or other acyltransferases, a critical consideration when selecting this compound over non-selective alternatives.
- [1] Saeed A, McMillin JB, Wolkowicz PE, Brouillette WJ. 3-Amino-5,5-dimethylhexanoic acid. Synthesis, resolution, and effects on carnitine acyltransferases. Journal of Medicinal Chemistry. 1994;37(20):3247-3251. View Source
- [2] Jenkins DL, Griffith OW. DL-aminocarnitine and acetyl-DL-aminocarnitine. Potent inhibitors of carnitine acyltransferases and hepatic triglyceride catabolism. Journal of Biological Chemistry. 1985;260(27):14748-14755. View Source
